3-(2-Fluoro-5-methylphenoxy)propan-1-ol
Overview
Description
3-(2-Fluoro-5-methylphenoxy)propan-1-ol is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenoxy ring, along with a propanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-5-methylphenoxy)propan-1-ol typically involves the reaction of 2-fluoro-5-methylphenol with an appropriate propanol derivative under controlled conditions. One common method is the Williamson ether synthesis, where 2-fluoro-5-methylphenol reacts with 3-chloropropan-1-ol in the presence of a strong base like sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-5-methylphenoxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: NaOMe in methanol at reflux temperature.
Major Products
Oxidation: 3-(2-Fluoro-5-methylphenoxy)propanal.
Reduction: 3-(2-Fluoro-5-methylphenoxy)propane.
Substitution: 3-(2-Methoxy-5-methylphenoxy)propan-1-ol.
Scientific Research Applications
3-(2-Fluoro-5-methylphenoxy)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-5-methylphenoxy)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The propanol side chain may facilitate the compound’s solubility and transport within biological systems, allowing it to exert its effects more efficiently.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Fluoro-4-methylphenoxy)-propan-1-ol
- 3-(2-Chloro-5-methylphenoxy)-propan-1-ol
- 3-(2-Fluoro-5-ethylphenoxy)-propan-1-ol
Uniqueness
3-(2-Fluoro-5-methylphenoxy)propan-1-ol is unique due to the specific positioning of the fluorine and methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can also enhance the compound’s stability and resistance to metabolic degradation, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(2-fluoro-5-methylphenoxy)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-8-3-4-9(11)10(7-8)13-6-2-5-12/h3-4,7,12H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHMWMJGAXWRIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)OCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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